molecular formula C18H17FN2O2 B12197763 3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione

3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione

Cat. No.: B12197763
M. Wt: 312.3 g/mol
InChI Key: QDBLDWSPLRLRIZ-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione is a complex organic compound that belongs to the class of azolidine-2,5-diones This compound is characterized by the presence of a fluorophenyl group and a dimethylphenylamino group attached to the azolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione typically involves the reaction of 2,5-dimethylaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the azolidine-2,5-dione ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted azolidine-2,5-diones, amines, and various aromatic derivatives .

Scientific Research Applications

3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylphenyl)-3-[(2-fluorophenyl)amino]azolidine-2,5-dione
  • 2,5-Dimethylphenyl-1-(2-fluorophenyl)azolidine-2,5-dione

Uniqueness

3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

3-(2,5-dimethylanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H17FN2O2/c1-11-7-8-12(2)14(9-11)20-15-10-17(22)21(18(15)23)16-6-4-3-5-13(16)19/h3-9,15,20H,10H2,1-2H3

InChI Key

QDBLDWSPLRLRIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2CC(=O)N(C2=O)C3=CC=CC=C3F

Origin of Product

United States

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